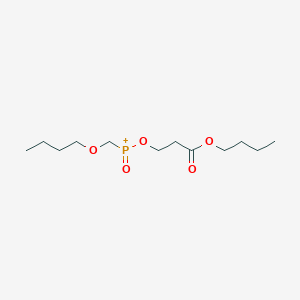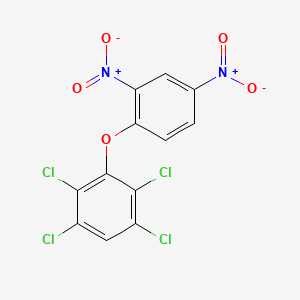
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide is a synthetic organic compound that features an amide linkage, a sulfonamide group, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-aminophenylamine with undecanoic acid or its derivatives (such as undecanoyl chloride) in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Sulfonamide Group: The resulting amide can then be reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or sulfonamide groups.
Reduction: Reduction reactions could target the amide or sulfonamide functionalities.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Surfactants: Use in formulations for detergents or emulsifiers.
Lubricants: Potential use as an additive in lubricants for enhanced performance.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Aminophenyl)-N-(methanesulfonyl)decanamide: Similar structure but with a shorter aliphatic chain.
N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide: Similar structure but with a longer aliphatic chain.
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)undecanamide’s unique combination of an amide linkage, sulfonamide group, and specific aliphatic chain length may confer distinct properties, such as solubility, reactivity, and biological activity, compared to its analogs.
Eigenschaften
CAS-Nummer |
61068-60-8 |
|---|---|
Molekularformel |
C18H30N2O3S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-N-methylsulfonylundecanamide |
InChI |
InChI=1S/C18H30N2O3S/c1-3-4-5-6-7-8-9-10-11-18(21)20(24(2,22)23)17-14-12-16(19)13-15-17/h12-15H,3-11,19H2,1-2H3 |
InChI-Schlüssel |
SVDYFHKWYLBXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



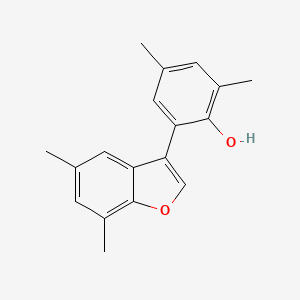
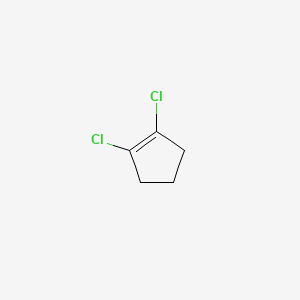


![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
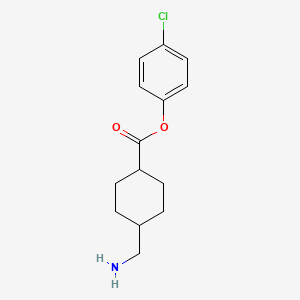
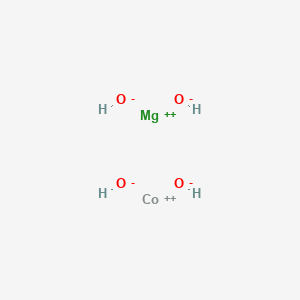
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)

